molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

Cat. No. B085601
Key on ui cas rn: 106-98-9
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Patent
US07361623B2

Procedure details

Catalysis was conducted in a 75 ml stainless steel autoclave equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar. The addition funnel was charged with 0.0044 g (0.0108 mmol) of CrCl3(bis-(2-diethylphosphino-ethyl)-amine) dissolved in 20 ml of toluene and to the base of the autoclave was added 5 ml of 1.5M MAO solution in toluene. Over 20 minutes the base of the autoclave was heated to 100° C., after which time the reactor was charged with ethylene to a pressure of 40 bar and the addition funnel was opened such that the Cr complex solution was allowed to mix with the MAO solution. After 30 minutes at a constant ethylene pressure of 40 bar the reaction was stopped by cooling the autoclave to 0° C. and releasing excess ethylene. The gas released was collected and analysed by gas-chromatography (GC). The liquid contained in the autoclave was quenched with ethanol followed by 10% hydrochloric acid, and 1.000 ml of nonane was added as a GC internal standard. The reaction yielded 0.063 g polyethylene, 0.04 g butene, 8.67 g 1-hexene and 0.10 g other hexene isomers.
[Compound]
Name
stainless steel
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrCl3(bis-(2-diethylphosphino-ethyl)-amine)
Quantity
0.0044 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH3:5].[CH2:8]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
stainless steel
Quantity
75 mL
Type
reactant
Smiles
Step Two
Name
CrCl3(bis-(2-diethylphosphino-ethyl)-amine)
Quantity
0.0044 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar
ADDITION
Type
ADDITION
Details
to mix with the MAO solution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the autoclave to 0° C.
CUSTOM
Type
CUSTOM
Details
The gas released was collected
CUSTOM
Type
CUSTOM
Details
was quenched with ethanol
ADDITION
Type
ADDITION
Details
was added as a GC internal standard

Outcomes

Product
Name
Type
product
Smiles
C(C[*:2])[*:1]
Measurements
Type Value Analysis
AMOUNT: MASS 0.063 g
Name
Type
product
Smiles
C=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
Name
Type
product
Smiles
C=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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